An In-depth Technical Guide to 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide (CAS Number: 326023-07-8)
An In-depth Technical Guide to 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide (CAS Number: 326023-07-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide delves into the core properties and a plausible synthetic route for the compound 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide, identified by CAS number 326023-07-8. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been meticulously compiled by synthesizing information from established chemical principles and data on structurally analogous compounds. The aim is to provide a robust starting point for researchers and drug development professionals interested in this and related chemical scaffolds. The proposed synthesis is theoretical and intended to serve as a well-grounded hypothesis for experimental validation.
Part 1: Physicochemical and Structural Properties
3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide is an aromatic sulfonamide containing a chlorinated phenyl ring. The presence of two amino groups on the benzenesulfonamide core suggests its potential as a versatile building block in medicinal chemistry and material science.
Table 1: Physicochemical Properties of 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 326023-07-8 | N/A |
| Molecular Formula | C₁₂H₁₂ClN₃O₂S | PubChem[1] |
| Molecular Weight | 297.76 g/mol | PubChem[1] |
| IUPAC Name | 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl | PubChem[1] |
| InChI Key | AOGHWVVQPRDCSU-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 1.3 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Predicted Rotatable Bond Count | 2 | PubChem[1] |
Part 2: A Proposed Synthetic Pathway
Figure 1: Proposed synthesis workflow for 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,2-Dinitrobenzene
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To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) cooled in an ice bath, slowly add benzene.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice to precipitate the dinitrobenzene isomers.
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Filter the solid product, wash with cold water until neutral, and then recrystallize from ethanol to isolate the 1,2-dinitrobenzene isomer. The separation of isomers may require column chromatography.
Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the benzene ring. The presence of one nitro group deactivates the ring towards further electrophilic substitution, but forcing conditions can introduce a second nitro group, primarily at the meta position. However, ortho and para isomers are also formed.
Step 2: Synthesis of 3,4-Dinitrobenzenesulfonyl chloride
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To chlorosulfonic acid, cooled in an ice-salt bath, add 1,2-dinitrobenzene portion-wise with vigorous stirring.
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After the addition, slowly warm the reaction mixture to room temperature and then heat gently on a water bath for a few hours until the evolution of hydrogen chloride gas ceases.
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Carefully pour the cooled reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
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Filter the solid product, wash with cold water, and dry under vacuum.
Causality: Chlorosulfonic acid is a strong electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The nitro groups are strongly deactivating, so this step requires careful temperature control and a potent sulfonating agent.
Step 3: Synthesis of N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide
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Dissolve 3,4-dinitrobenzenesulfonyl chloride in a suitable inert solvent such as pyridine or dichloromethane.
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To this solution, add an equimolar amount of 2-chloroaniline dropwise with stirring. Pyridine can act as both a solvent and a base to neutralize the HCl formed.
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Stir the reaction mixture at room temperature for several hours.
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If using an inert solvent, a tertiary amine base like triethylamine should be added.
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After the reaction is complete (monitored by TLC), pour the mixture into dilute hydrochloric acid to precipitate the product and remove excess amine.
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Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Causality: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide bond.
Step 4: Synthesis of 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide
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Suspend N-(2-chlorophenyl)-3,4-dinitrobenzenesulfonamide in ethanol or acetic acid.
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Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
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If using Fe/HCl, heat the mixture at reflux for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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For the Fe/HCl method, filter the hot reaction mixture to remove iron salts and cool the filtrate to crystallize the product.
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For catalytic hydrogenation, filter the catalyst and concentrate the solvent to obtain the product.
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The final product can be purified by recrystallization.
Causality: The nitro groups are readily reduced to amino groups using various reducing agents. Catalytic hydrogenation is a clean method, while metal/acid reductions like Fe/HCl are also effective and cost-efficient for this transformation.
Part 3: Potential Applications in Drug Development and Research
While the specific biological activity of 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide has not been reported, its structural motifs are present in numerous biologically active molecules. Benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic properties.[2][3]
The 3,4-diamino substitution pattern is a key feature in precursors for the synthesis of benzimidazoles, which are important heterocyclic scaffolds in medicinal chemistry with diverse biological activities. The reaction of the 1,2-diamino functionality with various aldehydes or carboxylic acids can lead to a library of benzimidazole-containing sulfonamides.
The presence of a chloro-substituted phenyl ring can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Potential Research Directions:
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Antimicrobial Screening: Given the history of sulfonamides as antibacterial agents, this compound could be screened against a panel of pathogenic bacteria.
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Enzyme Inhibition Assays: Many sulfonamides are known enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be tested against various enzymes relevant to disease pathways.
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Precursor for Heterocyclic Synthesis: The diamino functionality makes it a valuable starting material for the synthesis of more complex heterocyclic systems, which can then be evaluated for biological activity.
Part 4: Safety and Handling
No specific safety data sheet (SDS) is available for 3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling aromatic amines, sulfonamides, and chlorinated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
General Hazard Statements for Structurally Similar Compounds:
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
References
-
ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Retrieved February 15, 2026, from [Link].
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Ezeokonkwo, M. A., et al. (2018). Synthesis and antimicrobial activity of some new benzenesulphonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 123-129.
-
PubChem. (n.d.). 3,4-diamino-n-(2-chlorophenyl)benzenesulfonamide. Retrieved February 15, 2026, from [Link].
- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.
- Khan, K. M., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(3), 269-274.
-
ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved February 15, 2026, from [Link].
-
PubChemLite. (n.d.). 3,4-diamino-n-(2-chlorophenyl)benzenesulfonamide (C12H12ClN3O2S). Retrieved February 15, 2026, from [Link].
- MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10933.
-
National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].
- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
-
National Center for Biotechnology Information. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. Retrieved February 15, 2026, from [Link].
- PubMed. (2012). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide].
- Google Patents. (n.d.). CN103145593A - Preparation method of 4,4'-diaminobenzenesulphonamide.
-
National Center for Biotechnology Information. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Retrieved February 15, 2026, from [Link].
-
PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. Retrieved February 15, 2026, from [Link].
-
PubMed. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International journal of molecular sciences, 24(13), 10933. [Link].
-
European Patent Office. (n.d.). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. Retrieved February 15, 2026, from [Link].
-
IOSR Journal. (n.d.). Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Retrieved February 15, 2026, from [Link].
Sources
- 1. PubChemLite - 3,4-diamino-n-(2-chlorophenyl)benzenesulfonamide (C12H12ClN3O2S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
